

Application Note: Analysis of Apoptosis Following Pinometostat Treatment Using Flow Cytometry

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Compound of Interest		
Compound Name:	Pinometostat	
Cat. No.:	B8270097	Get Quote

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Introduction

Pinometostat (EPZ-5676) is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2] DOT1L is the sole known enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79), a post-translational modification crucial for gene expression regulation. In certain cancers, particularly those with MLL (Mixed-Lineage Leukemia) gene rearrangements, aberrant DOT1L activity leads to the inappropriate expression of leukemogenic genes, promoting cancer cell survival and proliferation.[1][2] Pinometostat competitively binds to the S-adenosyl methionine (SAM) binding site of DOT1L, inhibiting its methyltransferase activity. This leads to a reduction in H3K79 methylation, subsequent downregulation of oncogenic target genes, and ultimately, the induction of apoptosis in cancer cells.[2][3] This application note provides a detailed protocol for the analysis of apoptosis induced by Pinometostat using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Mechanism of Pinometostat-Induced Apoptosis

Pinometostat's primary mechanism of inducing apoptosis involves the inhibition of DOT1L, which in turn leads to a cascade of cellular events culminating in programmed cell death. The inhibition of DOT1L-mediated H3K79 methylation results in the downregulation of anti-apoptotic

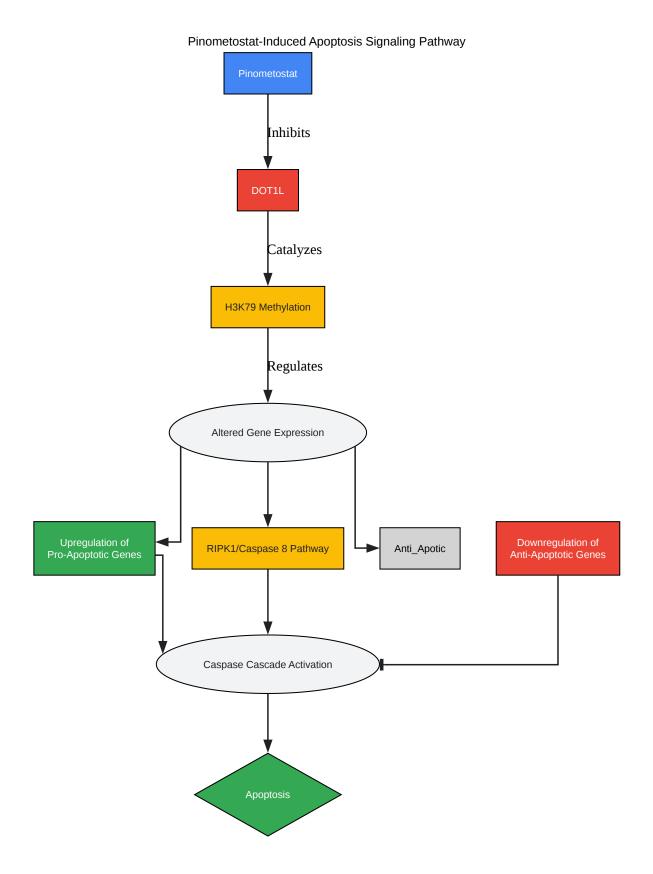


Methodological & Application

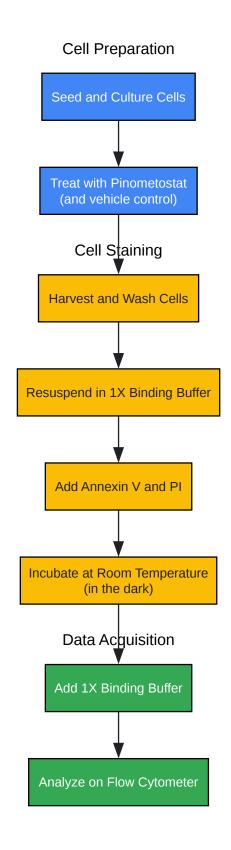
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proteins and the upregulation of pro-apoptotic genes.[4] This shift in the balance of pro- and anti-apoptotic factors triggers the intrinsic and extrinsic apoptosis pathways. Key signaling pathways implicated in **Pinometostat**-induced apoptosis include the upregulation of genes involved in cell death signaling and the RIPK1/Caspase 8-dependent apoptosis pathway.[4][5]









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